![molecular formula C35H64O11 B14121982 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 244149-17-5](/img/structure/B14121982.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
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Overview
Description
Nonoxynol-10, also known as nonylphenol polyethylene glycol ether, is a nonionic surfactant widely used in various industrial and consumer applications. It is a yellow to amber liquid with good water solubility and surface activity. Nonoxynol-10 is commonly used as an emulsifier, detergent, wetting agent, and defoaming agent in products such as detergents, shampoos, and cosmetics .
Preparation Methods
Nonoxynol-10 is synthesized through the ethoxylation of nonylphenol. The process involves the following steps :
Reactants: Nonylphenol and ethylene oxide.
Catalyst: Alkaline catalysts such as sodium or potassium hydroxide.
Reaction Conditions: The reaction is carried out in a reactor at elevated temperatures and pressures.
Process: Nonylphenol reacts with ethylene oxide in the presence of the catalyst to form nonylphenol ethoxylate. The degree of ethoxylation determines the specific type of nonoxynol produced, with Nonoxynol-10 having an average of ten ethylene oxide units.
Chemical Reactions Analysis
Nonoxynol-10 undergoes various chemical reactions, including :
Oxidation: Nonoxynol-10 can be oxidized to form nonylphenol and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nonoxynol-10 can undergo substitution reactions where the ethoxylate chain is modified.
Hydrolysis: In the presence of water and acidic or basic conditions, nonoxynol-10 can hydrolyze to form nonylphenol and polyethylene glycol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acidic or basic catalysts for hydrolysis. The major products formed from these reactions are nonylphenol, polyethylene glycol, and various oxidation products.
Scientific Research Applications
Nonoxynol-10 has a wide range of scientific research applications :
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in laboratory research as a detergent for cell lysis and protein extraction.
Medicine: Utilized in pharmaceutical formulations as an emulsifier and solubilizer.
Industry: Applied in the production of detergents, cosmetics, and personal care products due to its excellent emulsifying and wetting properties.
Mechanism of Action
Nonoxynol-10 exerts its effects primarily through its surfactant properties . It interacts with the lipid components of cell membranes, disrupting their structure and increasing permeability. This action is particularly effective in spermicidal applications, where nonoxynol-10 disrupts the membranes of sperm cells, leading to their immobilization and death. The molecular targets include the lipids in the membranes of the acrosome and midpiece of the sperm, resulting in the lysis of these membranes and subsequent sperm immobilization.
Comparison with Similar Compounds
. Similar compounds include:
Nonoxynol-9: Commonly used as a spermicide in vaginal foams and creams.
Nonoxynol-12: Used in industrial processes such as paper and textile production.
Nonoxynol-14: Employed as a wetting agent in agricultural products.
Nonoxynol-15: Utilized as a preservative in cosmetics.
Nonoxynol-10 is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier and surfactant in a wide range of applications.
Properties
CAS No. |
244149-17-5 |
---|---|
Molecular Formula |
C35H64O11 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-9-34-10-12-35(13-11-34)46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36/h10-13,36H,2-9,14-33H2,1H3 |
InChI Key |
CXIISRLRZRAKST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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